molecular formula C5H6Cl2N2 B2806773 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole CAS No. 1429418-75-6

4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole

Cat. No.: B2806773
CAS No.: 1429418-75-6
M. Wt: 165.02
InChI Key: YVHKFTVLVITDLF-UHFFFAOYSA-N
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Description

4-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is an organic compound with the molecular formula C5H6Cl2N2 and a molecular weight of 164.02 g/mol . Its structure features a pyrazole ring substituted with a chloro group at the 4-position and a chloromethyl group at the 3-position, with a methyl group on the nitrogen atom . This specific arrangement makes it a versatile and valuable bifunctional synthetic building block in organic chemistry. The presence of two distinct reactive sites—the chloro and the chloromethyl groups—offers researchers the potential for sequential and selective functionalization. This compound can serve as a key precursor in the synthesis of more complex molecules, particularly in the development of novel pyrazole derivatives . Pyrazole-based scaffolds are of significant interest in medicinal and agrochemical research due to their wide range of pharmacological activities, which can include anti-inflammatory, antibacterial, antifungal, and anticancer properties . As such, this compound is useful for constructing targeted libraries of compounds for high-throughput screening in drug discovery and for the synthesis of specialized ligands. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-chloro-3-(chloromethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHKFTVLVITDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole typically involves the chlorination of 3-(chloromethyl)-1-methyl-1H-pyrazole. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction Reactions: Reduction can lead to the formation of less chlorinated pyrazole compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole exerts its effects involves interaction with specific molecular targets. The chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Synthesis Method Applications/Activities References
4-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole C₅H₆Cl₂N₂ Cl (C4), CH₂Cl (C3), CH₃ (N1) Limited data Under investigation
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride C₆H₄ClF₃N₂O CF₃ (C3), COCl (C4) Acylation, cyclization, hydrolysis, chlorination (46.8% yield) Agrochemical intermediates
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde C₆H₅Cl₂N₂O Cl (C5), CH₂Cl (C3), CHO (C4) Vilsmeier-Haack reaction (59% yield) Precursor for heterocyclic expansions
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde C₁₂H₉Cl₂N₂O Cl (C5, aryl), CH₃ (C3), CHO (C4) Multi-step condensation Antimicrobial, anti-inflammatory
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₄ClN₅ Cl (C4), NH₂ (C3), CH₃ (pyrazole) Cross-coupling reactions Pharmaceutical lead optimization

Functional Group Impact on Properties

  • Chloromethyl vs. Trifluoromethyl :

    • The chloromethyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions. In contrast, trifluoromethyl groups (e.g., in ) impart metabolic stability and lipophilicity, critical for agrochemical durability .
    • Example : 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is optimized for industrial-scale synthesis due to its stability under harsh conditions .
  • Aldehyde Functionalization :

    • The introduction of a carbaldehyde group (e.g., ) creates reactive sites for Schiff base formation or further heterocyclic expansions. For instance, 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde serves as a versatile intermediate in medicinal chemistry .
  • Aryl vs. Alkyl Substituents :

    • Aryl groups (e.g., 4-chlorophenyl in ) enhance π-π stacking interactions, improving binding affinity in antimicrobial agents. Alkyl groups (e.g., methyl in the target compound) prioritize steric effects over electronic contributions .

Pharmacological Potential

While the target compound lacks reported bioactivity, structurally similar derivatives demonstrate:

  • Antimicrobial Activity: Aryloxy pyrazoles (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) show efficacy against Gram-positive bacteria .
  • Anti-inflammatory and Analgesic Effects : Derivatives with electron-withdrawing groups (e.g., nitro, carbonyl) exhibit COX-2 inhibition .

Biological Activity

4-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with specific substituents that enhance its reactivity and biological activity:

  • Chlorine atoms at positions 4 and 3 increase electrophilicity.
  • A chloromethyl group at position 3 contributes to its ability to form covalent bonds with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of chlorine enhances the compound's reactivity, allowing it to disrupt cellular processes through:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Disruption of protein function : It can interfere with protein synthesis or function, leading to antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.
Bacterial StrainMIC (µg/mL)
Escherichia coli8
Staphylococcus aureus16
Pseudomonas aeruginosa32

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, the compound has been investigated for antifungal activity. It showed promising results against various fungal pathogens, with MIC values comparable to established antifungal agents.

Antitubercular Activity

A related study explored derivatives of pyrazole compounds, including this compound, for their antitubercular properties. The derivatives demonstrated binding affinity to Mycobacterium tuberculosis CYP121A1, with some showing significant inhibitory effects on bacterial growth .

Case Studies

  • Study on Antimicrobial Properties : A recent investigation into the antimicrobial effects of this compound included in vitro assays against common pathogens. The results indicated that the compound not only inhibited bacterial growth but also displayed synergistic effects when combined with other antibiotics.
  • Antitubercular Research : Another study focused on the binding interactions of pyrazole derivatives with Mtb CYP121A1. The findings revealed that certain derivatives exhibited high binding affinity, suggesting potential for further development as antitubercular agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-step functionalization. A typical route involves reacting pyrazole derivatives with chloromethylating agents (e.g., chloromethyl ethers) under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates substitution at the pyrazole ring . Reaction optimization includes:

  • Temperature : Reflux (e.g., 80–100°C) ensures complete substitution.

  • Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction efficiency .

  • Catalyst : Base catalysts like K2CO3 enhance nucleophilicity .

  • Yield : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >80% purity .

    Table 1 : Representative Synthesis Conditions

    MethodReagents/ConditionsYieldReference
    Nucleophilic substitution4-chloro-1-methylpyrazole, chloromethyl ether, K2CO3, DMF, 80°C75–85%
    Multi-step alkylationPyrazole precursor, methyl iodide, acetonitrile, reflux60–70%

Q. Which spectroscopic techniques are most effective for structural confirmation, and how are key peaks interpreted?

  • Methodological Answer :

  • NMR Spectroscopy :
  • <sup>1</sup>H NMR : Chloromethyl (–CH2Cl) protons appear as a singlet at δ 4.5–4.7 ppm. The methyl group (N–CH3) resonates as a singlet at δ 3.2–3.4 ppm .
  • <sup>13</sup>C NMR : The chloromethyl carbon (C–Cl) is observed at δ 40–45 ppm, while the pyrazole carbons appear at δ 105–150 ppm .
  • IR Spectroscopy : C–Cl stretching vibrations are detected at 650–750 cm<sup>−1</sup>, and C=N pyrazole ring vibrations at 1500–1600 cm<sup>−1</sup> .
  • X-ray Crystallography : Resolves bond angles (e.g., N–C–Cl ≈ 110°) and confirms regiochemistry .

Q. What safety protocols are critical when handling chlorinated pyrazole derivatives?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated intermediates.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .
  • Waste Disposal : Chlorinated byproducts must be neutralized with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can reaction pathways be modified to enhance regioselectivity in pyrazole functionalization?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to direct chloromethylation to the desired site .
  • Metal Catalysis : Copper(I) iodide or palladium catalysts enable cross-coupling reactions for selective C–Cl bond formation .
  • Solvent Effects : Low-polarity solvents (e.g., toluene) favor kinetic control, reducing byproduct formation .

Q. How should researchers address contradictory spectroscopic data in structural elucidation?

  • Methodological Answer :

  • Case Study : If <sup>1</sup>H NMR shows unexpected splitting for –CH2Cl, consider:
  • Dynamic Effects : Rotameric interconversion of the chloromethyl group may cause peak broadening. Cooling the sample to –20°C can resolve splitting .
  • Impurity Analysis : Use high-resolution mass spectrometry (HRMS) to rule out halogenated contaminants .
  • Validation : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .

Q. What strategies are effective in designing bioactivity assays for pyrazole derivatives with conflicting literature results?

  • Methodological Answer :

  • Dose-Response Curves : Test compound concentrations from 1 nM to 100 µM to identify non-linear effects (e.g., cytotoxicity at high doses masking activity) .

  • Target-Specific Assays : Prioritize enzymes like carbonic anhydrase or kinases, where pyrazole derivatives show known interactions .

  • Control Experiments : Compare with structurally similar analogs (e.g., 5-chloro-3-ethyl-1-phenyl derivatives) to isolate substituent effects .

    Table 2 : Bioactivity Screening Parameters

    Assay TypeTarget EnzymeIC50 RangeReference
    Carbonic Anhydrase InhibitionCA IX0.5–10 µM
    Anticancer ScreeningHeLa cellsInactive (EC50 > 100 µM)

Q. How can computational methods predict reactivity trends for chloromethyl-substituted pyrazoles?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMOs). Lower LUMO energies (–1.5 to –2.0 eV) correlate with higher electrophilicity at the chloromethyl site .
  • Molecular Docking : Simulate binding with carbonic anhydrase active sites to prioritize derivatives with optimal steric and electronic profiles .

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